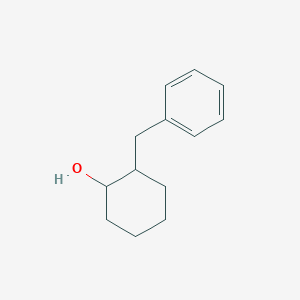![molecular formula C20H31N3O2 B14167865 N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide CAS No. 929638-35-7](/img/structure/B14167865.png)
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is a complex organic compound featuring a phenyl ring substituted with hydroxy and acetamide groups, as well as two piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Core: The phenyl ring is functionalized with hydroxy and acetamide groups through electrophilic aromatic substitution reactions.
Introduction of Piperidine Moieties: The piperidine groups are introduced via nucleophilic substitution reactions, often using piperidine and suitable leaving groups.
Final Assembly: The final compound is assembled through condensation reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The piperidine moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetamide group may produce an amine.
Applications De Recherche Scientifique
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{3-Hydroxy-2,4-bis[(morpholin-1-yl)methyl]phenyl}acetamide: Similar structure but with morpholine moieties instead of piperidine.
N-{3-Hydroxy-2,4-bis[(pyrrolidin-1-yl)methyl]phenyl}acetamide: Contains pyrrolidine groups instead of piperidine.
Uniqueness
N-{3-Hydroxy-2,4-bis[(piperidin-1-yl)methyl]phenyl}acetamide is unique due to its specific combination of functional groups and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
929638-35-7 |
|---|---|
Formule moléculaire |
C20H31N3O2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-[3-hydroxy-2,4-bis(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H31N3O2/c1-16(24)21-19-9-8-17(14-22-10-4-2-5-11-22)20(25)18(19)15-23-12-6-3-7-13-23/h8-9,25H,2-7,10-15H2,1H3,(H,21,24) |
Clé InChI |
ZATGKKMKVZJTMW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=C(C=C1)CN2CCCCC2)O)CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
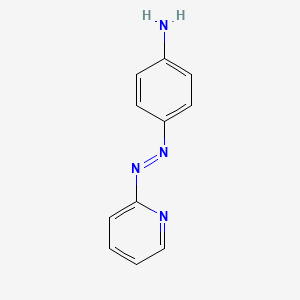
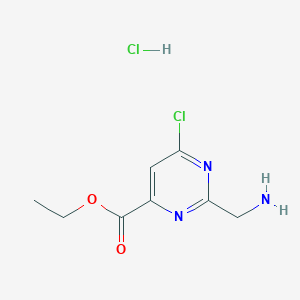
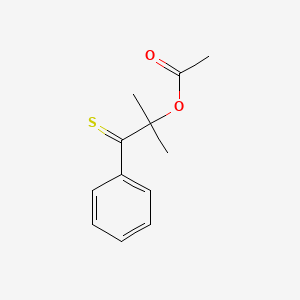
![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)
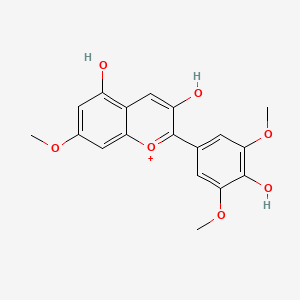
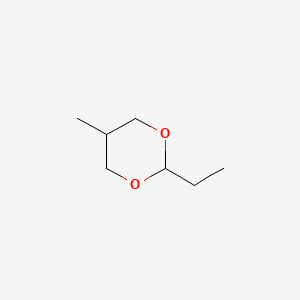
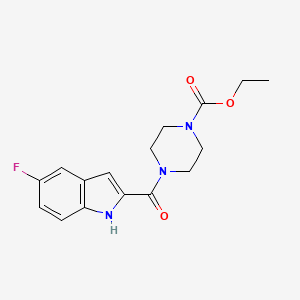
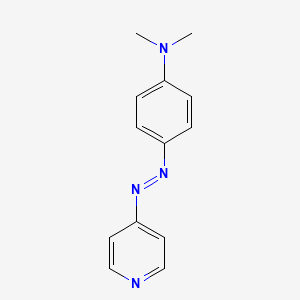
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
